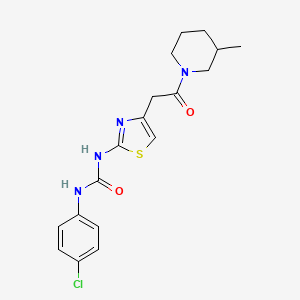
1-(4-Chlorophenyl)-3-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as TAK-659 and has been extensively studied for its role in the treatment of various diseases.
作用機序
TAK-659 exerts its therapeutic effects by inhibiting the activity of BTK, which is an important signaling molecule in B-cell receptor (BCR) signaling pathway. By inhibiting BTK, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in various disease models. It has been shown to inhibit the growth of cancer cells, including lymphoma and leukemia cells, by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects in various disease models, including rheumatoid arthritis and lupus.
実験室実験の利点と制限
TAK-659 has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for BTK, which makes it an ideal tool for studying the role of BTK in various disease models. However, one of the limitations is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of TAK-659. One of the main areas of research is the development of new analogs with improved pharmacokinetic properties, including solubility and bioavailability. Another area of research is the identification of new disease indications for TAK-659, including autoimmune diseases and other types of cancer.
In conclusion, TAK-659 is a promising chemical compound with potential therapeutic applications in various diseases. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has shown significant promise in preclinical studies. Further research is needed to fully understand its therapeutic potential and to develop new analogs with improved pharmacokinetic properties.
合成法
The synthesis of TAK-659 involves the reaction between 4-chlorophenyl isocyanate and 2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-4-ylamine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by further reaction with urea.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-12-3-2-8-23(10-12)16(24)9-15-11-26-18(21-15)22-17(25)20-14-6-4-13(19)5-7-14/h4-7,11-12H,2-3,8-10H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUIUCCNWVAVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

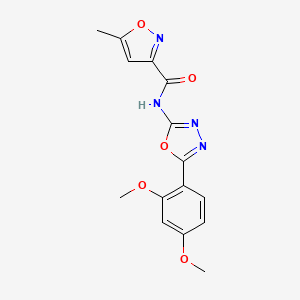
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)glycine](/img/structure/B2860284.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide](/img/structure/B2860286.png)
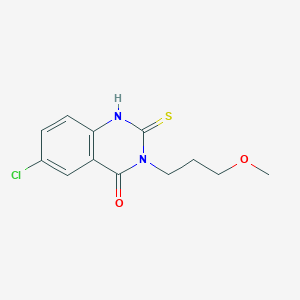
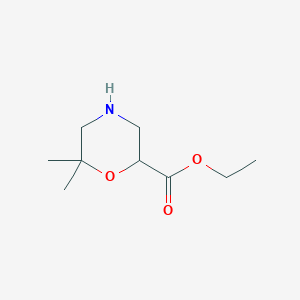
![7-cyclopropyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2860290.png)

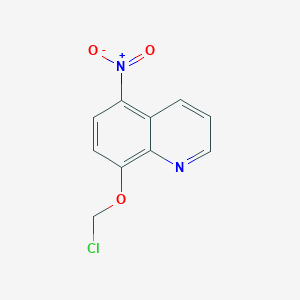

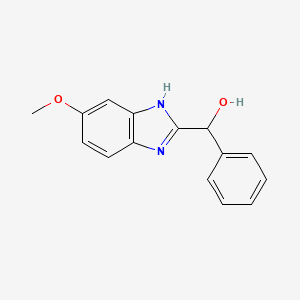
![N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2860300.png)
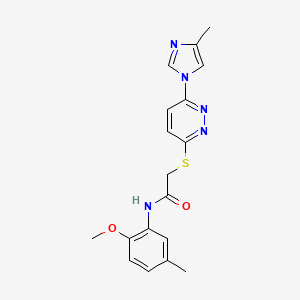

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2860306.png)